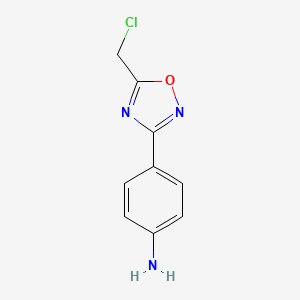

4-(5-(Chloromethyl)-1,2,4-oxadiazol-3-yl)aniline

Vue d'ensemble

Description

4-(5-(Chloromethyl)-1,2,4-oxadiazol-3-yl)aniline is a heterocyclic compound that contains both an oxadiazole ring and an aniline moiety. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The presence of the chloromethyl group on the oxadiazole ring and the aniline group provides unique reactivity and functionality, making it a versatile compound for further chemical modifications and applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-(Chloromethyl)-1,2,4-oxadiazol-3-yl)aniline typically involves the formation of the oxadiazole ring followed by the introduction of the chloromethyl group and the aniline moiety. One common synthetic route includes the following steps:

Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through a cyclization reaction involving a hydrazide and a nitrile oxide. This reaction is typically carried out under mild conditions using a base such as sodium hydroxide or potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for the cyclization and chloromethylation steps, as well as the implementation of efficient purification techniques such as crystallization or chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

4-(5-(Chloromethyl)-1,2,4-oxadiazol-3-yl)aniline can undergo various types of chemical reactions, including:

Nucleophilic Substitution:

Electrophilic Aromatic Substitution: The aniline moiety can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.

Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide can be used under basic conditions.

Electrophilic Aromatic Substitution: Reagents such as nitric acid, sulfuric acid, or halogens (chlorine, bromine) can be used under acidic conditions.

Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents such as sodium borohydride can be used under appropriate conditions.

Major Products Formed

Nucleophilic Substitution: Formation of substituted oxadiazole derivatives.

Electrophilic Aromatic Substitution: Formation of nitrated, sulfonated, or halogenated aniline derivatives.

Oxidation and Reduction: Formation of nitroso, nitro, or reduced aniline derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

4-(5-(Chloromethyl)-1,2,4-oxadiazol-3-yl)aniline serves as a valuable building block in the synthesis of pharmaceutical agents. Its structure allows for modifications that can enhance biological activity.

Case Study Example :

A study demonstrated that derivatives of this compound exhibit enzyme inhibition properties, targeting specific receptors linked to various diseases. The compound's ability to interact with biological targets suggests potential use in drug development for conditions like cancer and bacterial infections .

Materials Science

The electronic properties of the oxadiazole ring make this compound useful in developing organic electronic materials. It can be utilized in:

- Organic Light Emitting Diodes (OLEDs) : The compound's luminescent properties allow it to function effectively in OLED applications.

- Organic Photovoltaics (OPVs) : Its ability to facilitate charge transport makes it a candidate for improving the efficiency of solar cells.

Data Table: Electronic Properties Comparison

| Property | This compound | Similar Compounds |

|---|---|---|

| Luminescence | High | Moderate |

| Charge Mobility | Excellent | Variable |

| Thermal Stability | Good | Varies |

Organic Synthesis

The compound acts as an intermediate in synthesizing more complex molecules. Its unique functional groups allow for various chemical reactions:

- Nucleophilic Substitution

- Electrophilic Aromatic Substitution

- Oxidation and Reduction

Reactions Overview

| Reaction Type | Common Reagents | Products Formed |

|---|---|---|

| Nucleophilic Substitution | Sodium azide, potassium thiocyanate | Substituted oxadiazole derivatives |

| Electrophilic Aromatic Substitution | Nitric acid, sulfuric acid | Nitrated or halogenated aniline derivatives |

| Oxidation and Reduction | Potassium permanganate | Nitroso or nitro derivatives |

Mécanisme D'action

The mechanism of action of 4-(5-(Chloromethyl)-1,2,4-oxadiazol-3-yl)aniline depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors through various mechanisms:

Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes by binding to the active site and preventing substrate binding or catalysis.

Receptor Modulation: The compound may bind to specific receptors, modulating their activity and leading to downstream biological effects.

Comparaison Avec Des Composés Similaires

4-(5-(Chloromethyl)-1,2,4-oxadiazol-3-yl)aniline can be compared with other similar compounds, such as:

4-(5-Methyl-1,2,4-oxadiazol-3-yl)aniline: This compound lacks the chloromethyl group, which may result in different reactivity and applications.

4-(5-(Bromomethyl)-1,2,4-oxadiazol-3-yl)aniline: The presence of a bromomethyl group instead of a chloromethyl group may lead to different reactivity in nucleophilic substitution reactions.

4-(5-(Chloromethyl)-1,2,4-thiadiazol-3-yl)aniline: The replacement of the oxadiazole ring with a thiadiazole ring may result in different electronic properties and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which provides a balance of reactivity and stability, making it a versatile compound for various applications.

Activité Biologique

The compound 4-(5-(Chloromethyl)-1,2,4-oxadiazol-3-yl)aniline (CAS Number: 6674-17-5) is a member of the oxadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and potential therapeutic applications.

Anticancer Activity

Recent studies have indicated that derivatives of oxadiazole compounds exhibit significant anticancer properties. For instance, a series of oxadiazole derivatives were synthesized and tested for their cytotoxic effects against various cancer cell lines, including fibrosarcoma (HT-1080), breast cancer (MCF-7 and MDA-MB-231), and lung carcinoma (A-549). Among these, certain derivatives demonstrated IC values as low as 19.56 µM against HT-1080 cells, indicating potent anticancer activity .

Table 1: Cytotoxic Activity of Oxadiazole Derivatives

| Compound | Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|---|

| 5e | HT-1080 | 19.56 | Induces apoptosis via caspase activation |

| 5a | MCF-7 | 0.65 | Cell cycle arrest at G0-G1 phase |

| 16a | SK-MEL-2 | 0.089 | Selective inhibition of hCA IX |

The anticancer mechanisms attributed to oxadiazole derivatives include:

- Apoptosis Induction : Compounds such as 5e activate caspase pathways leading to programmed cell death .

- Cell Cycle Arrest : Certain derivatives cause cell cycle arrest at specific phases (e.g., G0-G1), hindering cancer cell proliferation .

Antiviral Activity

Although some oxadiazole derivatives were evaluated for antiviral activity against SARS-CoV-2, they did not exhibit significant efficacy, with EC values exceeding 100 µM. This suggests that while these compounds may have anticancer properties, their antiviral potential is limited .

Antibacterial Activity

Research has also explored the antibacterial potential of oxadiazole derivatives. A study highlighted the synthesis of various substituted benzamides and their antibacterial efficacy against common pathogens. Some compounds showed promising results, indicating that modifications in the oxadiazole structure could enhance antibacterial activity .

Synthesis and Evaluation

In a notable study, researchers synthesized a series of novel oxadiazole derivatives and evaluated their biological activities. The findings revealed that certain structural modifications significantly enhanced the cytotoxic effects against cancer cell lines compared to standard chemotherapeutics like doxorubicin .

Flow Cytometry Analysis

Flow cytometry assays were utilized to assess the effects of these compounds on cell viability and apoptosis induction. Results indicated that specific oxadiazole derivatives could effectively induce apoptosis in cancer cells while sparing normal cells at higher concentrations, suggesting a favorable therapeutic index .

Propriétés

IUPAC Name |

4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN3O/c10-5-8-12-9(13-14-8)6-1-3-7(11)4-2-6/h1-4H,5,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJARUJXBQHAORJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NOC(=N2)CCl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60649651 | |

| Record name | 4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60649651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6674-17-5 | |

| Record name | 4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60649651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.